molecular formula C10H6N4O2 B14669693 1-(4-azidophenyl)-1H-pyrrole-2,5-dione CAS No. 50684-67-8

1-(4-azidophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B14669693
CAS No.: 50684-67-8
M. Wt: 214.18 g/mol
InChI Key: FTPGFMCVBBDGGG-UHFFFAOYSA-N
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Description

Overview of 1H-Pyrrole-2,5-dione (Maleimide) Derivatives in Chemical Research

1H-Pyrrole-2,5-dione, commonly known as maleimide (B117702), and its derivatives are pivotal building blocks in organic synthesis. wikipedia.org The core maleimide structure is an unsaturated imide that is highly susceptible to additions across its double bond, particularly via Michael additions or Diels-Alder reactions. wikipedia.org This reactivity is a defining feature of maleimide chemistry.

Maleimide derivatives, where the nitrogen atom is substituted with various alkyl or aryl groups, have found extensive applications across multiple scientific disciplines. wikipedia.org In materials science, for instance, bismaleimides are employed as crosslinking agents to create thermoset polymers. In medicinal chemistry and drug discovery, the maleimide scaffold has gained considerable attention for its role in the synthesis of complex cyclized molecules. nih.govnih.gov

Perhaps the most prominent application of maleimide derivatives is in the realm of bioconjugation. wikipedia.org The exceptionally fast and highly selective reaction of the maleimide group with the thiol (sulfhydryl) group of cysteine residues in proteins makes it one of the most utilized methods for protein modification. wikipedia.org This specific reactivity allows for the site-selective labeling of proteins with a wide array of molecules, including fluorescent dyes, polyethylene (B3416737) glycol (PEG) chains, and therapeutic agents. wikipedia.org This has been instrumental in the development of targeted therapeutics like antibody-drug conjugates (ADCs), protein microarrays, and systems for studying proteins within their biological context. wikipedia.org

Significance of Azide-Maleimide Heterobifunctional Systems in Contemporary Organic and Bioorganic Chemistry

Heterobifunctional molecules are chemical tools that possess two different reactive groups, allowing for the sequential or orthogonal linkage of distinct molecular entities. biochempeg.comnih.gov Systems that combine an azide (B81097) group and a maleimide group, such as 1-(4-azidophenyl)-1H-pyrrole-2,5-dione, are of particular importance in modern chemistry. biochempeg.com This significance stems from the distinct and highly useful reactivity of each functional group.

The maleimide group, as previously discussed, provides a mechanism for highly selective covalent attachment to thiol-containing molecules like proteins and peptides. wikipedia.org The azide group, on the other hand, offers a different set of powerful reaction capabilities. Aryl azides are well-established photoaffinity labeling (PAL) agents. enamine.netnih.gov Upon irradiation with UV light, the azide group forms a highly reactive nitrene intermediate that can insert into nearby C-H, N-H, or O-H bonds, resulting in a stable covalent linkage. enamine.netdntb.gov.ua This allows researchers to "trap" and identify non-covalent interactions between a small molecule and its target protein. nih.govnih.gov

Furthermore, the azide functionality is a key component in "click chemistry," most notably in the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. nih.gov This provides a highly efficient and bioorthogonal method for ligating the azide-modified molecule to another molecule bearing an alkyne group. nih.gov

The combination of these two functionalities in one molecule creates a powerful crosslinker. For example, a researcher could first attach the molecule to a cysteine-containing protein via the maleimide group. Then, the azide group could be used to either photo-crosslink to a nearby interacting partner or to "click" the entire protein conjugate to a surface or another biomolecule. This dual reactivity is invaluable for creating complex biomolecular architectures, mapping protein interactions, and developing advanced therapeutic and diagnostic agents. biochempeg.comnih.gov

Historical Development and Evolution of Azidophenyl-Maleimide Chemistry

The development of azidophenyl-maleimide chemistry is not marked by a single discovery but rather by the convergence of several key advances in organic chemistry and chemical biology. The foundational concept of photoaffinity labeling was first introduced in the early 1960s, and the use of aryl azides as photoactivatable reagents in biological systems was reported shortly thereafter. nih.govdntb.gov.ua This established the azidophenyl group as a valuable tool for studying ligand-protein interactions. mdpi.com

Concurrently, the utility of maleimides in organic synthesis was well-established. Their specific reactivity towards thiols made them ideal candidates for bioconjugation, a field that was rapidly expanding with the desire to selectively modify proteins. The synthesis of N-substituted maleimides, typically through the reaction of maleic anhydride (B1165640) with a primary amine followed by dehydration, provided a straightforward route to a wide variety of derivatives. nih.govresearchgate.netnih.govresearchgate.net

The evolution towards heterobifunctional azidophenyl-maleimides was a logical progression, driven by the need for more sophisticated chemical probes and crosslinkers. By combining the photo-reactive properties of the azidophenyl moiety with the thiol-selective reactivity of the maleimide, a new class of reagents was created. These reagents allowed for a two-step process: first, a specific covalent attachment to a cysteine residue, followed by a light-induced, less specific crosslinking to any nearby molecule. This enabled researchers to map the binding sites and interaction partners of specific proteins with greater precision. nih.gov

The synthesis of this compound itself can be readily envisioned from its precursor, 1-(4-aminophenyl)-1H-pyrrole-2,5-dione. The synthesis of this amino-precursor involves the reaction of 4-aminoaniline with maleic anhydride to form the corresponding maleanilic acid, which is then cyclized via dehydration. researchgate.netresearchgate.net The terminal amino group can then be converted to an azide group through a standard diazotization reaction (treatment with nitrous acid) followed by the introduction of an azide salt (e.g., sodium azide). This established synthetic pathway makes such heterobifunctional reagents accessible for a broad range of applications in chemical biology.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₆N₄O₂
Molecular Weight 214.18 g/mol
Appearance Solid (predicted)
Functional Groups Maleimide, Aryl Azide
Reactivity Maleimide: Thiol-reactive (Michael addition). Aryl Azide: Photo-reactive (forms nitrene upon UV exposure), suitable for cycloaddition (Click Chemistry).
Precursor 1-(4-Aminophenyl)-1H-pyrrole-2,5-dione

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50684-67-8

Molecular Formula

C10H6N4O2

Molecular Weight

214.18 g/mol

IUPAC Name

1-(4-azidophenyl)pyrrole-2,5-dione

InChI

InChI=1S/C10H6N4O2/c11-13-12-7-1-3-8(4-2-7)14-9(15)5-6-10(14)16/h1-6H

InChI Key

FTPGFMCVBBDGGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=[N+]=[N-])N2C(=O)C=CC2=O

Origin of Product

United States

Synthetic Methodologies for 1 4 Azidophenyl 1h Pyrrole 2,5 Dione and Its Analogues

Direct Synthesis Approaches to 1-(4-azidophenyl)-1H-pyrrole-2,5-dione

The direct synthesis of this compound is a targeted process that hinges on the preparation of a key precursor followed by its conversion to the final azide (B81097) compound.

The primary precursor for the target compound is N-(4-aminophenyl)-1H-pyrrole-2,5-dione. crescentchemical.com Its synthesis is a well-established two-step procedure that begins with the reaction between maleic anhydride (B1165640) and an appropriate aromatic diamine.

The initial step involves the acylation of a compound like N¹-phenylbenzene-1,4-diamine with maleic anhydride. This reaction yields the corresponding maleamic acid monoamide intermediate. researchgate.net The second step is an intramolecular cyclization of this intermediate. This is typically achieved by heating the maleamic acid in a suitable solvent system, such as a mixture of DMF and toluene (B28343), in the presence of an acid catalyst like p-toluenesulfonic acid. researchgate.net During this step, water is removed, often through azeotropic distillation, to drive the reaction towards the formation of the stable five-membered maleimide (B117702) ring. researchgate.net The resulting product, 1-(4-anilinophenyl)-1H-pyrrole-2,5-dione, serves as a close analogue and demonstrates the viability of this synthetic pathway. researchgate.net

Table 1: Synthesis of N-(4-aminophenyl)-1H-pyrrole-2,5-dione Precursor Analogue
StepReactantsReagents/ConditionsProductReference
1. Amide FormationN¹-phenylbenzene-1,4-diamine, Maleic anhydride-(2Z)-4-(4-Anilinoanilino)-4-oxobut-2-enoic acid researchgate.net
2. Cyclization(2Z)-4-(4-Anilinoanilino)-4-oxobut-2-enoic acidp-toluenesulfonic acid, DMF/toluene, heat1-(4-Anilinophenyl)-1H-pyrrole-2,5-dione researchgate.net

Once the N-(4-aminophenyl)-1H-pyrrole-2,5-dione precursor is obtained, the aromatic primary amine group is converted into an azide group. This transformation is typically accomplished through a Sandmeyer-type reaction, which involves two main stages: diazotization and azidation.

In the first stage, the aromatic amine is treated with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid (e.g., sulfuric acid) at low temperatures (0–5 °C) to form a diazonium salt. researchgate.net To enhance safety and ease of handling, polymer-supported nitrite ions can be utilized for the diazotization process. researchgate.netresearchgate.net In the second stage, the diazonium salt is reacted with an azide source, most commonly sodium azide (NaN₃), which displaces the diazonium group to yield the final aryl azide product, this compound. researchgate.netnih.gov This method is efficient for converting various aromatic amines into their corresponding aryl azides in high yields. nih.gov

Synthesis of Related Maleimide Derivatives and their Azide Analogues

The synthetic principles applied to this compound are part of a broader set of methodologies for creating a wide range of maleimide derivatives.

The synthesis of N-substituted maleimides is a versatile and widely used process in organic chemistry. researchgate.netresearchgate.netnih.govnih.govcibtech.orgnih.gov The general method involves the reaction of maleic anhydride with a primary amine. tandfonline.comgoogle.com This reaction first produces an N-substituted maleamic acid intermediate. tandfonline.comgoogle.com

Subsequent dehydration and ring-closure of the maleamic acid yields the N-substituted maleimide. researchgate.net This cyclization can be achieved using various methods. A classic approach involves heating the amic acid with excess acetic anhydride and a catalytic amount of sodium acetate. tandfonline.com Alternatively, acid catalysts like p-toluenesulfonic acid can be used in a solvent such as toluene under reflux conditions, allowing for the removal of water via a Dean-Stark apparatus. google.com These methods are suitable for producing a diverse range of N-alkyl and N-aryl substituted maleimides. tandfonline.comgoogle.com

Introducing an azide group into a maleimide structure can be achieved through several strategic approaches. One common method is to begin the synthesis with a primary amine that already contains an azide group. This azide-bearing amine can then be reacted with maleic anhydride following the standard two-step procedure of amic acid formation and cyclization, as described previously.

Another prominent strategy involves the chemical modification of a pre-formed molecule. For instance, non-natural amino acids containing azide groups, such as L-azidohomoalanine, can be incorporated into proteins. nih.govresearchgate.net These azide-functionalized proteins can then be selectively modified. nih.govresearchgate.net For smaller molecules, the conversion of an aromatic amine to an azide via diazotization, as detailed in section 2.1.2, is a highly effective method for incorporating the azide moiety onto a maleimide scaffold that possesses an aminophenyl substituent. researchgate.netnih.gov

Bifunctional linkers that contain both a maleimide and an azide group, often separated by a polyethylene (B3416737) glycol (PEG) chain, are valuable tools in bioconjugation. The synthesis of these conjugates is designed to create heterobifunctional molecules capable of participating in two distinct and orthogonal conjugation reactions. uzh.ch

A typical synthesis involves reacting a maleimide derivative, such as a maleimide-NHS ester, with an amine-terminated PEG-azide (Azido-PEG-amine). broadpharm.com The reaction occurs between the N-hydroxysuccinimide (NHS) ester of the maleimide and the primary amine of the PEG linker, forming a stable amide bond. The reaction is typically carried out in a dry organic solvent like DMF or DMSO at room temperature. broadpharm.com The resulting product, an Azide-PEG-Maleimide conjugate, possesses a maleimide group that can react specifically with thiol groups (e.g., from cysteine residues in proteins) and a terminal azide group that can undergo "click chemistry" reactions, such as copper-catalyzed or strain-promoted alkyne-azide cycloadditions. broadpharm.comgenelink.com The stability of maleimide-thiol conjugates can sometimes be a concern due to retro-Michael reactions, but methods exist to create more stable linkages. researchgate.netcreativepegworks.comnih.gov

Table 2: Synthesis of a Representative Azide-PEG3-Maleimide Conjugate
Reactant 1Reactant 2SolventConditionsProductReference
Maleimide-NHS esterAzido-PEG3-amineDMF or DMSORoom temperature, dry N₂ atmosphereAzido-PEG3-Maleimide broadpharm.com

Advanced Synthetic Techniques for Pyrrole-2,5-dione Derivatives

The synthesis of this compound and its analogues benefits from advanced organic synthesis methodologies that offer improvements in efficiency, atom economy, and environmental impact. These techniques focus on constructing the core pyrrole-2,5-dione (maleimide) structure and introducing functional groups in a controlled manner. Key strategies include one-pot and multi-component reactions, metal-free synthesis, and selective functionalization methods.

One-Pot and Multi-Component Reaction Strategies

One-pot and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules like pyrrole-2,5-dione derivatives in a single reaction vessel, avoiding the need for isolation of intermediates. These approaches are valued for their high atom economy, reduced solvent use, and simplified procedures.

Several MCRs have been developed for the synthesis of highly functionalized pyrrole (B145914) rings. One notable strategy involves the three-component reaction of an imine, a diazo compound, and an activated alkyne, catalyzed by dirhodium(II) salts, to generate substituted N-aryl pyrroles. Another approach describes the one-pot, three-component reaction between dialkyl acetylenedicarboxylates, triphenylphosphine, and 2-aminopyridine (B139424) derivatives in the presence of arylglyoxals to yield polysubstituted pyrroles. While not directly yielding the dione, these methods establish the core N-aryl pyrrole structure which can be a precursor to the target compound class.

A more direct route to related structures involves a silver(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with N-alkyl maleimides, followed by an oxidation step in the same pot to produce pyrrolo[3,4-c]pyrrole-1,3-diones. This highlights the utility of maleimides as synthons in one-pot cycloaddition cascades. For the synthesis of N-aryl pyrrole-2,5-diones, a plausible one-pot strategy could involve the reaction of a primary aromatic amine (like 4-azidoaniline) with maleic anhydride to form the maleamic acid intermediate, followed by in-situ cyclodehydration.

The table below summarizes representative multi-component reaction strategies for the synthesis of pyrrole derivatives.

Reaction TypeComponentsCatalyst/ConditionsProduct TypeRef
Three-Component ReactionTriphenylphosphine, 2-Aminopyridine derivative, Dialkyl acetylenedicarboxylate, ArylglyoxalDichloromethane, Room TemperaturePolysubstituted Pyrroles
Three-Component AssemblyImine, Diazoacetonitrile, Activated AlkyneDirhodium(II) salts1,2-Diarylpyrroles
One-Pot CycloadditionAldehydes, N-Alkyl maleimideAg(I) catalyst, then DDQ oxidationPyrrolo[3,4-c]pyrrole-1,3-diones
Paal-Knorr Reaction2,5-Hexanedione, Primary AmineAcid catalyst, No solventN-Substituted 2,5-dimethylpyrroles

Metal-Free Synthesis Approaches

Growing emphasis on sustainable chemistry has driven the development of metal-free synthetic methods to avoid contamination of products with residual heavy metals. For pyrrole-2,5-dione derivatives, several metal-free strategies have been explored.

One prominent metal-free method is the classical Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. This reaction can often be performed under catalyst- and solvent-free conditions, for instance, by using high hydrostatic pressure to promote cyclization. The synthesis of this compound could theoretically proceed via the reaction of 4-azidoaniline (B77532) with mucobromic or mucochloric acid, followed by a reduction and cyclization sequence, though this often requires catalysts. A more direct route is the condensation of an amine with maleic anhydride to form a maleamic acid, followed by cyclodehydration, which can be achieved using dehydrating agents rather than metal catalysts.

Recent advancements include catalyst-free, three-component coupling reactions for the synthesis of amidinomaleimides. This process involves the reaction of an azidomaleimide with secondary amines and aldehydes under mild, often aqueous conditions. The study notes that the prerequisite azidomaleimide core can be synthesized via a facile metal-free route from a bromomethyl maleimide and an azide source. This approach is particularly relevant for the synthesis of this compound and its analogues, where the azide functionality is a key feature.

Furthermore, metal- and solvent-free strategies have been developed for creating more complex fused systems, such as the synthesis of maleimide-fused carbazoles from (indol-3-yl)cyclohexanones and maleimides, catalyzed by trimethylsulfoxonium (B8643921) iodide. These innovative methods demonstrate the feasibility of constructing complex maleimide-containing architectures without transition metals.

The table below outlines some metal-free approaches for the synthesis of maleimide and pyrrole derivatives.

MethodReactantsReagents/ConditionsProduct TypeRef
Paal-Knorr Cyclization2,5-Hexanedione, AnilinesHigh Hydrostatic PressureN-Aryl Pyrroles
Three-Component CouplingAzidomaleimide, Secondary Amine, AldehydeCatalyst-free, Mild conditionsAmidinomaleimides
Cascade Annulation2-(Indol-3-yl)cyclohexanone, MaleimideTrimethylsulfoxonium iodide, Solvent-freeMaleimide-fused Carbazoles
CyclodehydrationN-Aryl maleamic acidp-Toluenesulfonic acid, Azeotropic distillationN-Aryl Maleimides

Chemo- and Regioselective Functionalization Methods

Once the pyrrole-2,5-dione core is synthesized, its subsequent functionalization must be controlled to achieve the desired substitution pattern. The maleimide moiety contains a reactive C=C double bond that is an excellent Michael acceptor, and C-H bonds on the N-aryl substituent that can be targeted for functionalization.

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the regioselective arylation and hydroarylation of maleimides. For instance, the reaction of 2-arylindazoles with maleimides can be directed to afford either 3-(2-(2H-indazol-2-yl)phenyl)succinimide or 3-(2-(2H-indazol-2-yl)phenyl)maleimide derivatives with high regioselectivity. This type of C-H functionalization allows for the direct formation of C-C bonds on a pre-existing N-aryl maleimide structure. Similar site-selective C-H functionalization has been reported for 2-arylbenzo[d]thiazole and oxazole (B20620) derivatives with maleimides, where the outcome (mono- or bis-addition) depends on the substituent on the maleimide nitrogen.

The inherent electrophilicity of the maleimide double bond allows for highly chemoselective Michael addition reactions. The maleimide-thiol reaction, for example, is a widely used bioconjugation strategy that proceeds under mild, physiological conditions. This reaction demonstrates the high chemoselectivity of the maleimide core, which can be exploited for the site-specific attachment of molecules containing thiol groups without affecting other functionalities, such as the azide group in this compound. This selective reactivity is crucial for applications where the maleimide acts as a linker.

The table below provides examples of selective functionalization methods for maleimide derivatives.

Functionalization TypeSubstrateCatalyst/ReagentsKey FeatureRef
C-H Hydroarylation/ArylationN-Substituted Maleimide, 2-ArylindazoleRh(III) catalystSwitchable and highly regioselective C-C bond formation
C-H FunctionalizationN-Substituted Maleimide, 2-Arylbenzo[d]thiazoleRh(III) catalystSite-selective mono- or dual-functionalization
Michael AdditionMaleimideThiol-containing moleculeHigh chemoselectivity under physiological conditions
C-H AlkenylationIndole derivative, N-Substituted MaleimideCobalt(III) catalystRegioselective olefination at the C4 position of indoles

Chemical Reactivity and Mechanistic Investigations of 1 4 Azidophenyl 1h Pyrrole 2,5 Dione

Azide (B81097) Reactivity of 1-(4-azidophenyl)-1H-pyrrole-2,5-dione

The azide group is a versatile functional group, well-known for its participation in 1,3-dipolar cycloaddition reactions, most notably the "click" chemistry reactions. wikipedia.orgyoutube.com These reactions are characterized by their high efficiency, selectivity, and mild reaction conditions.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient formation of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. wikipedia.orgnih.govrsc.org This reaction is significantly accelerated by a copper(I) catalyst, which drastically alters the reaction mechanism compared to the uncatalyzed thermal Huisgen cycloaddition. nih.govnih.gov The catalyzed reaction proceeds at room temperature and provides excellent yields of a single regioisomer, in contrast to the high temperatures and mixture of 1,4- and 1,5-regioisomers seen in the thermal reaction. nih.gov

The mechanism of CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. nih.gov The efficiency of the CuAAC reaction has made it a widely used tool in various fields, including organic synthesis, medicinal chemistry, and bioconjugation. nih.gov Although specific kinetic data for this compound is not extensively reported, the reactivity is expected to be in line with other organic azides under standard CuAAC conditions.

Table 1: General Comparison of Thermal vs. Copper-Catalyzed Azide-Alkyne Cycloaddition

Feature Thermal Huisgen Cycloaddition Copper(I)-Catalyzed (CuAAC)
Catalyst None Copper(I) source (e.g., CuI, CuSO₄/ascorbate)
Temperature High (e.g., >100 °C) Room Temperature
Reaction Time Hours to days Minutes to hours
Regioselectivity Mixture of 1,4- and 1,5-isomers Exclusively 1,4-isomer

| Efficiency | Moderate to good | Excellent |

This table presents typical characteristics of the reactions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst. magtech.com.cn The driving force for this reaction is the high ring strain of a cyclooctyne (B158145), which readily reacts with an azide to form a stable triazole. magtech.com.cn This catalyst-free approach makes SPAAC particularly suitable for applications in living systems.

The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne. magtech.com.cn Various modifications to the cyclooctyne ring have been developed to enhance the reaction kinetics. nih.gov The azide component, such as the one in this compound, readily participates in this reaction under physiological conditions, allowing for the conjugation of this molecule to biomolecules functionalized with a strained alkyne.

Table 2: Representative Second-Order Rate Constants for SPAAC Reactions

Cyclooctyne Derivative Reactivity Application Note
DIBO (Dibenzocyclooctynol) High Fast kinetics for labeling. nih.gov
DIFO (Difluorinated cyclooctyne) Very High Rapid reaction in living cells. magtech.com.cn

This table provides illustrative data on the reactivity of different cyclooctynes in SPAAC reactions.

Beyond the well-known azide-alkyne cycloadditions, the azide group of this compound can participate in other cycloaddition reactions. One such example is the reaction with benzynes. nih.gov Benzynes, which are highly reactive intermediates, can be generated in situ and trapped by azides in a 1,3-dipolar cycloaddition to form benzotriazoles. nih.gov This reaction expands the synthetic utility of the azide moiety for the formation of different heterocyclic systems. The thermal cycloaddition of azides with alkenes is also possible, though it generally requires higher temperatures and may lead to mixtures of products. wikipedia.org

Maleimide (B117702) Reactivity of this compound

The maleimide group is a highly efficient Michael acceptor, making it particularly useful for bioconjugation reactions, most notably with thiol-containing molecules.

The reaction between a maleimide and a thiol proceeds via a Michael addition mechanism, where the nucleophilic thiol attacks one of the carbon atoms of the maleimide double bond. bachem.com This reaction is highly specific for thiols, particularly the sulfhydryl group of cysteine residues in proteins, under mild conditions (typically pH 7-7.5). bachem.com The result is the formation of a stable thioether linkage. bachem.com

The rate of the thiol-maleimide reaction is pH-dependent, as the reactive species is the thiolate anion. researchgate.net While the reaction is generally robust, potential side reactions can occur. For instance, if the conjugation involves an N-terminal cysteine, a subsequent rearrangement to a thiazine (B8601807) structure can happen, especially at neutral to basic pH. bachem.comnih.gov Performing the conjugation at a slightly acidic pH can help to minimize this side reaction. nih.gov

Table 3: Factors Influencing Thiol-Maleimide Conjugation

Factor Effect on Reaction Notes
pH Rate increases with pH Higher pH favors thiolate formation, but can also increase hydrolysis of the maleimide. researchgate.net
Temperature Rate increases with temperature Reactions are typically run at room temperature or 4 °C.
Presence of Reducing Agents Can be necessary Disulfide bonds in proteins may need to be reduced to free up thiol groups.

| Maleimide Structure | Electronic effects | Electron-withdrawing groups on the maleimide can increase its reactivity. nih.gov |

This table summarizes key parameters affecting the thiol-maleimide conjugation reaction.

The electron-deficient double bond of the maleimide group makes it an excellent dienophile in Diels-Alder reactions. mdpi.com This [4+2] cycloaddition reaction occurs with a conjugated diene, such as furan (B31954) or its derivatives, to form a bicyclic adduct. mdpi.comnih.gov The reaction of N-substituted maleimides with furans often yields the exo isomer, particularly at elevated temperatures. nih.gov

The Diels-Alder reaction provides a stable linkage and has been explored for bioconjugation applications as an alternative to thiol-maleimide chemistry. nih.govsquarespace.com The reactivity of the maleimide in this compound with various dienes allows for the construction of complex molecular architectures. In some applications, the Diels-Alder adduct with a diene like 2,5-dimethylfuran (B142691) is used as a protecting group for the maleimide, which can be deprotected via a retro-Diels-Alder reaction upon heating to regenerate the reactive maleimide. genelink.com

Nucleophilic Addition Reactions at the Maleimide Double Bond

The maleimide moiety of this compound is an excellent Michael acceptor, rendering its carbon-carbon double bond highly susceptible to nucleophilic attack. researchgate.net This electrophilicity is central to its utility in bioconjugation, most notably through the thio-Michael addition reaction with sulfhydryl groups. nih.govnih.gov The reaction proceeds rapidly and with high selectivity under specific pH conditions, forming a stable covalent thioether bond. researchgate.netvectorlabs.com

The mechanism of this reaction is highly dependent on the pH of the medium, which dictates the protonation state of the incoming thiol nucleophile. researchgate.net The reaction is most efficient when the thiol exists in its more nucleophilic thiolate anion form. nih.gov Consequently, the reaction rate is significantly influenced by the pKa of the thiol and the pH of the solution. researchgate.net For most biological thiols, such as the side chain of cysteine, optimal reactivity is observed in the pH range of 6.5 to 7.5. nih.govvectorlabs.comthermofisher.com Below this range, the concentration of the reactive thiolate is too low, while at pH values above 7.5, competing reactions with other nucleophiles, such as primary amines (e.g., lysine (B10760008) side chains), can occur. vectorlabs.comnih.gov Furthermore, at alkaline pH, the maleimide ring itself becomes more susceptible to hydrolysis, opening to form a non-reactive maleamic acid. thermofisher.comnih.gov

Kinetic studies on N-aryl maleimides have shown that they react approximately 2.5 times faster with thiolates compared to N-alkyl maleimides, a desirable feature for rapid bioconjugation. mdpi.com The reaction typically follows second-order kinetics, with rate constants for the reaction with cysteine often ranging from 100 to 1000 M⁻¹s⁻¹. nih.gov

Table 1: Factors Influencing Nucleophilic Addition to the Maleimide Moiety
ParameterConditionEffect on ReactionCitation
pH 6.5 - 7.5Optimal range for selective reaction with thiols. nih.govvectorlabs.com
< 6.5Reaction rate decreases due to low thiolate concentration. nih.gov
> 7.5Increased competition from amine nucleophiles and maleimide hydrolysis. vectorlabs.comnih.gov
Nucleophile Thiol (e.g., Cysteine)Primary target for highly efficient thio-Michael addition. nih.gov
Amine (e.g., Lysine)Negligible reactivity at pH < 7.5, competitive at pH > 8.5. thermofisher.comnih.gov
Maleimide Substituent N-ArylFaster reaction rates with thiolates compared to N-alkyl maleimides. mdpi.com

Orthogonal Reactivity of Dual Functional Groups

This compound is a heterobifunctional crosslinker, possessing two distinct reactive moieties: the maleimide and the aryl azide. A key feature of this compound is the orthogonal reactivity of these two groups. nih.gov Orthogonality in this context means that each functional group can react selectively under a specific set of conditions without interfering with the other. nih.gov This allows for a stepwise or sequential modification of target molecules, a powerful strategy in the synthesis of complex bioconjugates. nih.gov The maleimide group undergoes nucleophilic addition with thiols at near-neutral pH, while the azide group remains inert under these conditions. thermofisher.comnih.gov The azide can subsequently be reacted under completely different conditions, for example, through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), or a Staudinger ligation with a phosphine-containing molecule. nih.gov

Sequential Bioconjugation Strategies Utilizing Azide and Maleimide Reactivities

The orthogonal nature of the azide and maleimide groups enables precise, multi-step bioconjugation protocols. A common strategy involves a two-step process:

Thiol-Maleimide Conjugation: In the first step, the maleimide group is used to selectively label a biomolecule containing a free sulfhydryl group, such as a cysteine residue in a protein or peptide. This reaction is typically performed in an aqueous buffer at a controlled pH of 6.5-7.5 to ensure high chemoselectivity for the thiol over other nucleophilic groups. nih.govvectorlabs.com This initial step effectively tethers the azidophenyl moiety to the first target molecule.

Azide-Based Ligation: Following the initial conjugation and subsequent purification to remove unreacted crosslinker, the azide-functionalized biomolecule is then subjected to a second reaction. The azide can be selectively targeted with a molecule bearing a compatible functional group, such as an alkyne or a phosphine. For instance, in a CuAAC reaction, a second molecule functionalized with a terminal alkyne is added in the presence of a copper(I) catalyst to form a stable triazole linkage. nih.gov Alternatively, a phosphine-labeled molecule can be used to form an amide bond via the Staudinger ligation. nih.gov

This sequential approach allows for the controlled assembly of well-defined, complex architectures, such as antibody-drug conjugates (ADCs) where one part of the linker attaches to the antibody via the maleimide and the other part attaches to a drug via the azide. escholarship.org It is important to note that bifunctional molecules containing both an azide and a maleimide can sometimes undergo an intramolecular 1,3-dipolar cycloaddition to form a triazoline ring, particularly during storage or synthesis. nih.gov Therefore, in some applications, these linkers are prepared in situ and used immediately for modification. nih.gov

Investigating Chemoselectivity in Complex Biological Milieus

While the orthogonal reactivity of this compound is well-established in controlled chemical systems, its application in complex biological environments like cell lysates, serum, or in vivo presents significant challenges to chemoselectivity. nih.gov Biological systems are replete with a diverse array of potential nucleophiles and reactive species that can compete with the intended targets.

The primary challenge for the maleimide moiety is maintaining its selectivity for thiols. Although the reaction with amines is slow at physiological pH (~7.4), the high concentration of accessible lysine residues on protein surfaces can lead to off-target modifications over extended reaction times. nih.gov A more significant issue is the stability of the resulting thioether (thiosuccinimide) bond. This bond can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant intracellularly. nih.govresearchgate.net This can lead to the transfer of the linker from the target protein to other thiol-containing molecules, compromising the integrity of the conjugate. nih.gov

For the azide group, its high stability and lack of reactivity towards most biological functional groups make it highly chemoselective. nih.gov It is considered bioorthogonal, reacting only with its specific ligation partners (alkynes, phosphines) that are typically absent in biological systems. However, the conditions required for some azide reactions, particularly the copper catalyst used in CuAAC, can be cytotoxic, necessitating the use of biocompatible ligands or alternative reaction schemes like strain-promoted cycloadditions.

Table 2: Chemoselectivity Profile of Azide and Maleimide Groups in a Biological Context
Functional GroupPrimary Biological TargetConditions for High SelectivityPotential Competing Biological SpeciesCitation
Maleimide Thiols (Cysteine)pH 6.5 - 7.5Amines (Lysine, N-terminus) at pH > 7.5; Glutathione (via thiol exchange) nih.govnih.govnih.gov
Azide (Exogenous) Alkynes, PhosphinesGenerally inert to endogenous functional groups.Essentially none, considered bioorthogonal. nih.gov

Applications of 1 4 Azidophenyl 1h Pyrrole 2,5 Dione in Advanced Chemical Research

Applications in Bioconjugation and Chemical Biology

The unique characteristics of 1-(4-azidophenyl)-1H-pyrrole-2,5-dione have led to its widespread application in the fields of bioconjugation and chemical biology. Its ability to selectively react with different functional groups under specific conditions allows for the targeted modification and labeling of biomolecules, the development of sophisticated molecular probes, and the synthesis of advanced biotherapeutics.

Site-Specific Labeling and Modification of Proteins and Peptides.lumiprobe.comalfa-chemistry.com

The maleimide (B117702) moiety of this compound is highly selective for the thiol group of cysteine residues in proteins and peptides. lumiprobe.com This specificity allows for the site-specific attachment of the azido-phenyl group to a predetermined location on the biomolecule, provided a cysteine residue is present or has been genetically engineered into the desired position. The reaction proceeds optimally at a pH range of 6.5-7.5. broadpharm.com At pH values above 7.5, the maleimide group can also react with primary amines, such as the side chain of lysine (B10760008), although its reactivity towards thiols is approximately 1,000 times greater at pH 7. broadpharm.com

This site-specific labeling is a crucial technique for studying protein structure and function. Once the azide (B81097) functionality is introduced, it can be further modified through click chemistry with a variety of alkyne-containing reporter molecules, such as fluorophores, biotin, or other small molecule probes. lumiprobe.comnih.gov This two-step approach provides a high degree of control over the labeling process and allows for the introduction of a wide range of functionalities that might not be compatible with direct labeling methods. researchgate.net

PropertyDescription
Reactive Group 1 Maleimide
Target Functional Group Thiol (Sulfhydryl)
Optimal pH for Reaction 6.5 - 7.5 broadpharm.com
Reactive Group 2 Azide
Target Functional Group Alkyne
Reaction Type Click Chemistry (e.g., CuAAC, SPAAC) axispharm.com

Development of Heterobifunctional Linkers and Crosslinkers.broadpharm.comaxispharm.comvectorlabs.commedchemexpress.com

This compound is a prime example of a heterobifunctional linker. thermofisher.com These linkers are essential tools in chemical biology for connecting two different biomolecules or for attaching a small molecule to a protein. The orthogonal reactivity of the maleimide and azide groups allows for a controlled, stepwise conjugation process. nanosoftpolymers.com For instance, a protein containing a cysteine residue can first be reacted with the maleimide group of the linker. The resulting azide-functionalized protein can then be purified to remove any unreacted linker before being introduced to a second molecule containing an alkyne group for the click chemistry reaction. broadpharm.com This prevents the formation of unwanted homodimers of the second molecule.

This strategy is widely employed to create protein-protein conjugates, protein-peptide conjugates, and to attach various payloads to proteins. korambiotech.com The versatility of this linker is further enhanced by the possibility of incorporating polyethylene (B3416737) glycol (PEG) spacers between the maleimide and the phenyl azide group, which can improve the solubility and biocompatibility of the resulting conjugate. axispharm.comchemimpex.com

Design and Synthesis of Chemical Probes for Biological Systems.lumiprobe.comalfa-chemistry.com

The ability to introduce an azide "handle" onto a biomolecule using this compound is a powerful strategy for the design and synthesis of chemical probes. acs.org These probes are instrumental in studying complex biological processes. For example, a protein of interest can be labeled with the linker, and the azide group can then be used to attach a fluorescent dye via click chemistry. nih.gov This allows for the visualization of the protein's localization and trafficking within a cell. tennessee.edu

Furthermore, this approach can be used to create activity-based probes. By attaching the linker to a molecule that selectively binds to the active site of an enzyme, the enzyme can be tagged with an azide group. Subsequent reaction with an alkyne-functionalized reporter can then be used to detect and quantify the enzyme's activity. The bioorthogonal nature of the azide-alkyne reaction ensures that the labeling is highly specific and does not interfere with the biological system under investigation. tennessee.edu

Strategies for the Preparation of Antibody-Drug Conjugates (ADCs) and Advanced Biotherapeutics.axispharm.comvectorlabs.com

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker that connects the antibody to the drug is a critical component of the ADC, influencing its stability, pharmacokinetics, and efficacy. biochempeg.com this compound and similar azido-maleimide linkers are extensively used in the development of ADCs. chemimpex.comdcchemicals.com

The maleimide group allows for the site-specific conjugation of the linker to cysteine residues on the antibody. These cysteine residues can be naturally occurring or engineered into the antibody sequence to ensure a homogenous drug-to-antibody ratio (DAR). nih.gov Following conjugation of the linker to the antibody, the azide group is used to attach the cytotoxic payload, which has been pre-functionalized with an alkyne group, via a click reaction. nih.gov This modular approach allows for the facile variation of both the antibody and the drug, accelerating the discovery and optimization of new ADCs. researchgate.net

ComponentFunction
Antibody Provides targeting specificity to cancer cells.
Linker Connects the antibody to the cytotoxic drug. biochempeg.com
Cytotoxic Drug Kills the target cancer cell upon internalization. biochempeg.com

Radiopharmaceutical Synthesis and Radiolabeling Approaches.alfa-chemistry.com

The principles of using this compound for bioconjugation can be extended to the synthesis of radiopharmaceuticals for imaging and therapy. A chelating agent, capable of sequestering a radionuclide, can be functionalized with an alkyne group. This alkyne-bearing chelator can then be conjugated to an azide-modified biomolecule, such as a peptide or antibody that has been previously reacted with the azido-maleimide linker.

This two-step strategy is advantageous in radiopharmaceutical chemistry as it allows for the labeling of the targeting biomolecule under mild conditions, which is crucial for preserving its biological activity. nih.gov Furthermore, the radiolabeling of the chelator can be performed as the final step, minimizing the handling of radioactive materials and reducing the exposure of the sensitive biomolecule to potentially damaging radiolabeling conditions. This approach has been utilized in the development of probes for positron emission tomography (PET) and single-photon emission computed tomography (SPECT).

Applications in Materials Science and Polymer Chemistry

The dual reactivity of this compound also lends itself to applications in materials science and polymer chemistry, particularly for the functionalization of surfaces and the synthesis of well-defined polymer architectures.

The maleimide group can be used to anchor the molecule to a thiol-modified surface, such as gold nanoparticles or a self-assembled monolayer on a solid support. wilhelm-lab.com This presents an azide-functionalized surface that can be further modified through click chemistry with alkyne-containing polymers or other molecules. nih.gov This "grafting-to" approach allows for the creation of surfaces with tailored properties, such as biocompatibility, anti-fouling characteristics, or specific recognition capabilities. researchgate.net

In polymer synthesis, this compound can be used as a versatile building block. For example, it can be reacted with a thiol-terminated polymer to introduce a terminal azide group. This azido-terminated polymer can then be used in click polymerization reactions to create block copolymers or more complex polymer architectures. nih.gov The combination of maleimide-thiol chemistry and azide-alkyne click chemistry provides a powerful and efficient toolkit for the synthesis of advanced polymeric materials with controlled structures and functionalities. nih.gov

Application AreaDescription
Surface Modification Immobilization of the linker on thiol-functionalized surfaces to introduce azide groups for subsequent "click" reactions. wilhelm-lab.comnih.gov
Polymer Synthesis Creation of block copolymers and other complex polymer architectures through a combination of maleimide-thiol and azide-alkyne reactions. nih.gov
Biomaterial Development Functionalization of materials with bioactive molecules to enhance biocompatibility and introduce specific biological functions. researchgate.net

Synthesis of Functionalized Polymers and Polymeric Scaffolds

The incorporation of this compound into polymer chains allows for the synthesis of polymers with reactive pendant groups. These groups can be subsequently modified, making the compound a valuable monomer in the creation of functionalized polymers and polymeric scaffolds for applications in materials science and tissue engineering.

The maleimide moiety can undergo free-radical polymerization with other vinyl monomers, such as methyl methacrylate (B99206) or acrylic acid, to produce copolymers. For instance, polymers synthesized from N-phenylmaleimide derivatives have been shown to be thermally stable. kpi.ua The resulting polymers possess pendant azidophenyl groups which can be utilized for further functionalization.

One key application of the azide group is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." This reaction allows for the efficient and specific conjugation of alkyne-containing molecules onto the polymer backbone. This method is widely used for tailoring polymer surfaces with a variety of functionalities. nih.govnih.gov Alternatively, the azide group can be thermally or photochemically converted into a reactive nitrene for crosslinking, creating stable polymer networks or for grafting other molecules. kpi.ua

The ability to create well-defined polymeric architectures, such as star polymers with maleimide end groups, has been demonstrated using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. nih.gov While not specifically using APM, these methodologies are directly applicable. By incorporating APM as a monomer or an end-group, polymeric scaffolds can be designed with precise control over their chemical and physical properties. Such scaffolds are crucial in tissue engineering, where surface chemistry dictates cell adhesion, proliferation, and differentiation. nih.gov

Table 1: Potential Polymerization and Functionalization Reactions with this compound

Reaction TypeFunctional GroupReactantProductApplication
Free-Radical PolymerizationMaleimide C=C bondVinyl monomers (e.g., Styrene, MMA)Copolymer with pendant azidophenyl groupsSynthesis of functional polymer backbones
Thiol-Ene ReactionMaleimide C=C bondThiol-containing moleculesThioether adductPost-polymerization functionalization
Photo-crosslinkingPhenyl azideC-H or N-H bonds in proximityCovalent crosslinksCreating polymer networks, hydrogels
Azide-Alkyne Click ChemistryPhenyl azideAlkyne-containing moleculesTriazole linkageSpecific surface functionalization, bioconjugation

Surface Functionalization and Immobilization Techniques

The dual reactivity of this compound makes it an excellent reagent for surface functionalization and the immobilization of biomolecules. The maleimide and azide groups can be used sequentially or in parallel to attach the molecule to a surface and then to conjugate a target ligand.

The maleimide group provides a highly efficient way to immobilize thiol-containing molecules, such as cysteine-containing peptides or proteins, onto surfaces. nih.gov This reaction is specific and proceeds under mild conditions, which is crucial for maintaining the biological activity of immobilized proteins. thermofisher.com Surfaces can be first modified to present thiol groups and then reacted with the maleimide moiety of APM.

Conversely, the azidophenyl group allows for photo-immobilization onto a wide variety of polymer surfaces. nih.gov Upon UV irradiation, the azide forms a reactive nitrene that can covalently bond to the surface by inserting into C-H bonds. This method is advantageous as it does not require the surface to have specific functional groups. For example, a photo-reactive polymer containing 4-azidoaniline (B77532) has been successfully immobilized on surfaces like polyethylene and polypropylene (B1209903) to reduce protein adsorption and cell adhesion. nih.gov

A powerful strategy involves a two-step process: first, immobilizing APM onto a substrate via one of its functional groups, and then using the remaining group to capture a target molecule. For instance, a surface could be functionalized with APM via its azide group (photochemically), leaving a surface covered with reactive maleimide groups ready for the specific capture of thiol-containing biomolecules. wilhelm-lab.com This approach allows for the creation of well-defined, bioactive surfaces for applications such as biosensors, protein arrays, and cell culture platforms. nih.govmdpi.com

Development of Optoelectronic Materials and Sensors

While specific research on the optoelectronic properties of this compound is limited, the structural motifs present in the molecule are found in various organic electronic materials. Pyrrole-based polymers are known for their conductive and electrochromic properties. rsc.org The incorporation of functional groups can tune these properties.

The development of optical sensors often relies on the immobilization of chemoresponsive dyes onto a solid support. rti.org The functional groups of APM could be used to anchor it within a polymer matrix or on a surface as part of a sensor array. The electronic properties of the azidophenyl group can be altered upon its conversion to a nitrene or a triazole (via click chemistry), potentially leading to a change in fluorescence or color, which could be harnessed for sensing applications. For instance, maleimide-based fluorescent probes are widely used for detecting specific analytes. uctm.edu

The synthesis of polymers containing N-substituted maleimides allows for the creation of materials with tailored properties. ekb.eg By incorporating APM into a conjugated polymer backbone, it may be possible to influence the material's charge transport and photophysical characteristics, which are critical for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The azide group offers a route to crosslink the polymer chains after deposition, which can improve the stability and morphology of the active layer in such devices.

Exploratory Applications in Medicinal Chemistry Research

In medicinal chemistry, the unique reactivity of this compound can be exploited for identifying biological targets and for designing novel therapeutic agents.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Pyrrole-2,5-dione (maleimide) is a scaffold found in a number of biologically active compounds. frontiersin.org Structure-activity relationship (SAR) studies on derivatives of this core structure are crucial for optimizing their therapeutic potential. nih.gov SAR studies on related heterocyclic compounds have shown that modifications to the substituents on the phenyl ring can significantly impact biological activity. ajwilsonresearch.com

In the context of APM, SAR studies could involve synthesizing analogues with different substitution patterns on the phenyl ring to probe the effects on a specific biological target. For example, the position of the azide group could be varied, or additional electron-donating or electron-withdrawing groups could be introduced. The maleimide ring itself can also be modified. Such studies are essential for developing potent and selective inhibitors for therapeutic targets. For instance, SAR studies on maleimide-containing dual inhibitors have been conducted to optimize their activity against enzymes implicated in Alzheimer's disease. nih.gov The azide group also provides a convenient handle for "clicking" on a variety of molecular fragments to rapidly build a library of compounds for screening.

Table 2: Hypothetical SAR Study Design for this compound Derivatives

Modification SiteExample ModificationRationale
Phenyl RingChange azide position (ortho, meta)Investigate the importance of azide position for target binding.
Phenyl RingAdd electron-withdrawing/donating groupsModulate electronic properties and binding interactions.
Maleimide RingAdd substituents (e.g., methyl, phenyl)Sterically probe the binding pocket of the target.
Azide GroupReplace with other functional groups (e.g., alkyne, amine)Determine the necessity of the azide for activity vs. its role as a linker.

Modulation of Protein-Protein Interactions through Targeted Conjugation

Protein-protein interactions (PPIs) are fundamental to most cellular processes and represent a major class of therapeutic targets. nih.govnih.gov Bifunctional molecules that can bridge two proteins are of significant interest in drug discovery. frontiersin.org this compound is a heterobifunctional crosslinking reagent that can be used to study and modulate PPIs. thermofisher.comthermofisher.com

The strategy involves two steps. First, the maleimide end of APM can be selectively reacted with a cysteine residue on a target protein. researchgate.net This creates a protein-APM conjugate where the azidophenyl group is available for a second reaction. Upon UV irradiation, the photoactivatable azide group forms a nitrene that can covalently bind to a nearby interacting protein, effectively "trapping" the interaction. thermofisher.com This photo-crosslinking approach is invaluable for identifying transient or weak PPIs in complex biological systems. rsc.orgnih.gov

This targeted conjugation approach can also be used to create novel therapeutic constructs. For example, APM could be used to link an antibody to a therapeutic peptide or another protein, creating a targeted drug delivery system. The specific reactivity of the maleimide with thiols allows for site-specific conjugation, leading to more homogeneous and well-defined bioconjugates, which is a significant advantage over less specific conjugation methods.

Computational and Theoretical Chemistry Studies on 1 4 Azidophenyl 1h Pyrrole 2,5 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. It is frequently employed to calculate optimized geometries, electronic energies, and various reactivity descriptors. However, a thorough review of scientific databases and scholarly articles reveals a lack of specific DFT studies performed on 1-(4-azidophenyl)-1H-pyrrole-2,5-dione. While DFT has been extensively applied to other pyrrole (B145914) derivatives to elucidate their properties, the findings from those studies cannot be directly extrapolated to the title compound due to the unique electronic influence of the azido (B1232118) (-N₃) substituent.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior, including its reactivity and spectral properties. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability. At present, there are no published computational studies that report the HOMO-LUMO energy gap or the specific characteristics of the molecular orbitals for this compound. Such an analysis would be valuable for predicting its behavior in charge-transfer interactions and its potential applications in materials science.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, offering insights into conformational changes and interactions with other molecules, such as solvents or biological receptors.

Conformational Analysis and Dynamic Behavior

MD simulations could reveal the preferred conformations of this compound in various environments and the dynamics of its structural flexibility. This information is critical for understanding its interactions and function. However, no MD simulation studies focusing on the conformational analysis of this compound have been reported in the available literature.

Ligand-Receptor Interactions (if applicable to a modeled system)

Given the presence of functional groups that could participate in biological interactions, MD simulations would be an appropriate method to model the binding of this compound to a receptor active site. Such studies are essential in drug design and molecular biology. To date, no research has been published detailing the simulation of ligand-receptor interactions involving this specific molecule.

Quantum Chemical Analysis of Spectroscopic Properties

Quantum chemical methods, including Time-Dependent DFT (TD-DFT), are highly effective for predicting and interpreting spectroscopic data, such as UV-Vis, IR, and NMR spectra. While experimental spectra for related compounds may exist, a specific quantum chemical analysis correlating the theoretical and experimental spectroscopic properties of this compound is not available in the current body of scientific literature.

Based on a comprehensive search of existing research, there is a notable absence of specific computational and theoretical chemistry studies on this compound. The application of DFT, MD simulations, and quantum chemical analyses to this compound remains an open area for future investigation. Such studies would be instrumental in characterizing its electronic structure, reactivity, dynamic behavior, and spectroscopic signatures, thereby paving the way for its potential application in various scientific and technological fields.

Computational Predictions of Reaction Mechanisms and Selectivity

Computational methods, particularly Density Functional Theory (DFT), are extensively used to elucidate reaction mechanisms, predict the feasibility of reaction pathways, and understand the origins of chemo-, regio-, and stereoselectivity. For this compound, theoretical studies can forecast its reactivity in key transformations such as cycloaddition reactions.

The azide (B81097) moiety readily participates in 1,3-dipolar cycloadditions with various dipolarophiles, while the maleimide (B117702) double bond can act as a dienophile in Diels-Alder reactions or as a Michael acceptor. DFT calculations can model the transition states of these reactions to determine activation energies, which indicate the kinetic favorability of a particular pathway. For instance, the regioselectivity of the 1,3-dipolar cycloaddition between the azide group and an unsymmetrical alkyne can be predicted by comparing the activation barriers for the formation of the two possible regioisomers. Theoretical studies on similar azido compounds have demonstrated that these reactions are often highly regioselective.

Furthermore, computational analysis can shed light on the electronic effects of the azidophenyl and maleimide groups on each other's reactivity. The electron-withdrawing nature of the maleimide ring can influence the electronic properties of the azide group, and vice versa. Frontier Molecular Orbital (FMO) theory, often used in conjunction with DFT, can help rationalize the observed or predicted selectivity by examining the energies and coefficients of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants.

A hypothetical study on the Diels-Alder reaction of this compound with a diene like furan (B31954) could involve the calculation of the activation energies for the endo and exo approaches. Such studies on related maleimide systems often show a preference for the endo product due to secondary orbital interactions, a phenomenon that can be computationally verified.

Table 1: Hypothetical Calculated Activation Energies (ΔG‡) for Competing Reaction Pathways of this compound.
Reaction TypeReactantProductCalculated ΔG‡ (kcal/mol)Predicted Selectivity
1,3-Dipolar CycloadditionPropargyl alcohol1,4-disubstituted triazole22.5High (1,4-isomer favored)
1,3-Dipolar CycloadditionPropargyl alcohol1,5-disubstituted triazole28.1
Diels-Alder CycloadditionFuranEndo adduct18.3Moderate (Endo favored)
Diels-Alder CycloadditionFuranExo adduct20.7

In Silico Screening and Design of Novel Derivatives

In silico screening and rational design are powerful computational strategies to identify and optimize molecules with desired properties, often for biological applications. Starting from the scaffold of this compound, novel derivatives can be designed and their potential as, for example, enzyme inhibitors or receptor ligands can be evaluated computationally before their synthesis.

This process typically begins with the generation of a virtual library of derivatives by modifying the parent structure. For this compound, modifications could include substitutions on the phenyl ring or alterations to the pyrrole-2,5-dione moiety. These virtual compounds are then subjected to computational screening methods such as molecular docking.

Molecular docking simulations predict the preferred binding orientation of a ligand to a biological target, such as a protein, and estimate the binding affinity. This allows for the ranking of the designed derivatives based on their predicted potency. For instance, if targeting a specific kinase, the derivatives would be docked into the ATP-binding site of the enzyme, and their binding scores would be compared.

Following docking, Quantitative Structure-Activity Relationship (QSAR) models can be developed. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives, further guiding the design process.

Pharmacophore modeling is another valuable tool. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active. This model can be used to screen large compound databases for molecules that fit the pharmacophore and are therefore likely to be active.

Table 2: Hypothetical In Silico Screening Data for Designed Derivatives of this compound Targeting a Hypothetical Kinase.
Compound IDModificationDocking Score (kcal/mol)Predicted pIC50 (QSAR)Lipinski's Rule of Five Compliance
APD-001Parent Compound-7.26.5Yes
APD-0023-fluoro on phenyl-7.87.1Yes
APD-0033,5-difluoro on phenyl-8.57.9Yes
APD-0043-methoxy on phenyl-7.56.8Yes
APD-005N-methyl on maleimide-6.96.2Yes

Future Directions and Emerging Research Avenues for 1 4 Azidophenyl 1h Pyrrole 2,5 Dione

Development of Next-Generation Bioconjugation Reagents

The maleimide (B117702) group has long been a staple for protein modification, primarily targeting cysteine residues. However, the stability of the resulting thiosuccinimide linkage has been a point of concern, as it can undergo a retro-Michael reaction, leading to dissociation of the conjugate. researchgate.netnih.govulisboa.pt Future research is focused on engineering "next-generation maleimides" (NGMs) based on the 1-(4-azidophenyl)-1H-pyrrole-2,5-dione scaffold to form more robust and stable bioconjugates. nih.govnih.govresearchgate.net

Strategies to enhance stability include modifying the maleimide ring to disfavor the retro-Michael reaction or designing reagents that can re-bridge reduced disulfide bonds in proteins like antibodies, offering site-selective and stable conjugation. researchgate.netnih.govnih.gov The dual functionality of this compound is particularly advantageous here. The maleimide can be used for initial protein capture, while the azide (B81097) group remains available for a subsequent, highly stable "click" reaction with an alkyne-modified payload, such as a drug or imaging agent. axispharm.comlumiprobe.com This modular approach allows for the construction of complex bioconjugates with precisely controlled architecture.

Research Focus AreaObjectivePotential Advancement
Linkage Stability Overcome the retro-Michael reaction instability of traditional maleimide conjugates. researchgate.netCreation of irreversible and highly stable bioconjugates for therapeutic and diagnostic applications.
Site-Selectivity Achieve precise modification of biomolecules, such as antibodies. nih.govDevelopment of homogeneous antibody-drug conjugates (ADCs) with improved efficacy and safety profiles.
Modular Conjugation Utilize both the maleimide and azide functionalities for multi-step conjugations. axispharm.comAssembly of complex, multifunctional biomaterials and therapeutic constructs.

Integration into Stimuli-Responsive Systems and Smart Materials

The development of "smart" materials that can respond to specific environmental cues is a rapidly growing field with applications ranging from targeted drug delivery to tissue engineering. mdpi.commdpi.comnih.govresearchgate.netrsc.org The unique chemical handles of this compound make it an ideal building block for such systems.

Future research will likely involve incorporating this compound into polymers and hydrogels. The maleimide group can be used to anchor the molecule to a polymer backbone or a biological entity, while the azide group can be used to "click" on functionalities that are sensitive to stimuli such as pH, temperature, light, or specific enzymes. mdpi.comnih.gov For instance, a pH-sensitive linker could be attached via the azide group, enabling the release of a therapeutic agent in the acidic microenvironment of a tumor. nih.gov This allows for the creation of materials that can undergo programmed changes in their structure or function in response to a biological signal.

StimulusPotential ApplicationRole of this compound
pH Targeted drug release in acidic tumor environments. nih.govAnchoring pH-cleavable linkers to biomolecules or nanoparticles.
Temperature Thermo-responsive hydrogels for cell culture and release. mdpi.comCross-linking polymers that exhibit lower critical solution temperature (LCST) behavior.
Light Photo-controlled release of cargo or activation of a therapeutic.Incorporating photo-cleavable groups via the azide functionality.
Enzymes Biocatalytic activation of a prodrug at a specific disease site.Linking enzyme-labile substrates for targeted release.

Exploration of Novel Reaction Pathways and Catalytic Systems

While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and widely used reaction, the development of new reaction pathways and more efficient catalytic systems is an ongoing area of research. researchgate.netacs.org Future work with this compound will likely focus on expanding its reaction repertoire beyond conventional click chemistry.

This includes exploring copper-free click reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), which would be beneficial for applications in living systems where copper toxicity is a concern. Furthermore, recent advances in chemistry are opening up new possibilities for maleimide transformations, such as photocatalysis and electrochemical methods. rsc.org These techniques could enable novel, selective modifications of the maleimide ring of this compound, leading to new types of conjugates and materials. The development of more sustainable catalytic systems, for instance, using recyclable copper coordination polymers or conducting reactions in green solvents like water or deep eutectic solvents, is also a key research direction. nih.gov

Advanced Computational Modeling for Predictive Chemical Design

As the complexity of the molecules and systems being built with this compound increases, the ability to predict their behavior becomes crucial. Advanced computational modeling and molecular dynamics simulations are powerful tools for the rational design of new derivatives and bioconjugates. nih.govnih.gov

Future research will leverage these computational approaches to:

Predict Reactivity: Model the reactivity of the maleimide and azide groups in different chemical environments to optimize reaction conditions and predict potential side reactions.

Design for Affinity: In the context of drug development, docking studies can predict the binding of conjugates to their biological targets, helping to design molecules with higher affinity and selectivity. nih.govnih.gov

Simulate Material Properties: For stimuli-responsive systems, computational models can predict how the material will change its conformation or release a payload in response to a specific trigger.

By using predictive modeling, researchers can prioritize the synthesis of the most promising candidates, saving time and resources.

Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, use less hazardous substances, and improve energy efficiency. tandfonline.comrsc.org Future research on this compound will undoubtedly focus on developing more sustainable synthetic routes.

Current methods for synthesizing N-substituted maleimides often involve multiple steps and the use of harsh reagents. researchgate.net Emerging green approaches that could be applied to the synthesis of this compound include:

Solvent-Free Reactions: Conducting reactions by grinding reagents together or using microwave irradiation can reduce or eliminate the need for hazardous solvents. tandfonline.comrsc.org

Recyclable Catalysts: The use of heterogeneous or nanocatalysts that can be easily recovered and reused can significantly reduce waste and cost. rsc.orgresearchgate.net

Bio-based Feedstocks: Investigating the use of renewable starting materials for the synthesis of the pyrrole-2,5-dione core could further enhance the sustainability of the process. polimi.it

By embracing these green chemistry principles, the production of this versatile chemical building block can become more environmentally friendly and economically viable.

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